Methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentanoate
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Overview
Description
(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate is a chiral compound with a complex structure that includes an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Attachment of the Pentanoate Chain: The pentanoate chain is introduced via esterification or amidation reactions, depending on the specific synthetic route chosen.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluorophenyl)-5-oxo-5-[(S)-2-oxo-4-phenyloxazolidin-3-yl]pentyl acetate
- (S)-1-(4-Methylphenyl)-5-oxo-5-[(S)-2-oxo-4-phenyloxazolidin-3-yl]pentanoate
Uniqueness
(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate is unique due to its specific chiral configuration and the presence of both an oxazolidinone ring and a pentanoate chain. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C15H17NO5 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentanoate |
InChI |
InChI=1S/C15H17NO5/c1-20-14(18)9-5-8-13(17)16-12(10-21-15(16)19)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
BKIAMCGCOYQVPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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